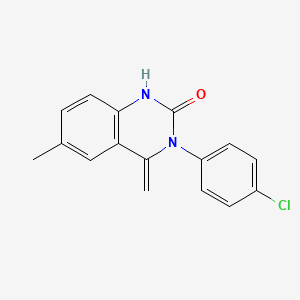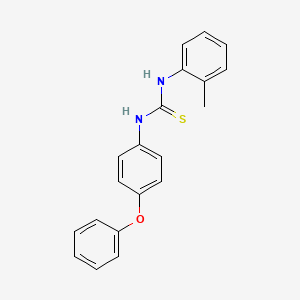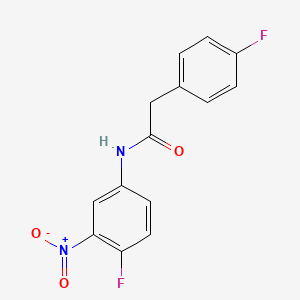
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CCMA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CCMA is a heterocyclic organic compound that belongs to the quinazolinone family.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have shown that 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone interacts with various cellular targets, including DNA, RNA, and proteins. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the activity of the NF-κB pathway, a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to exhibit antiproliferative and antimetastatic activities in cancer cells. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is relatively easy to synthesize, and its chemical properties are well-characterized. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is also relatively stable under standard laboratory conditions. However, 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has some limitations for lab experiments. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is toxic and must be handled with care. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is also relatively insoluble in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One future direction is to investigate the molecular mechanisms of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone's anticancer, anti-inflammatory, and antiviral activities. Another future direction is to develop more efficient and cost-effective methods for synthesizing 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. Another future direction is to investigate the potential applications of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in other fields, such as materials science and catalysis. Finally, future studies could focus on developing derivatives of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone that exhibit improved pharmacological properties.
合成法
The synthesis of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves a multistep process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-methyl-4-methylene-3,4-dihydroquinazoline to form 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. The overall yield of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is approximately 50%.
科学的研究の応用
3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the primary applications of 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is in the field of medicinal chemistry. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the replication of the herpes simplex virus and the influenza virus.
特性
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-15-14(9-10)11(2)19(16(20)18-15)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXUPRGXXIDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)


![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)

![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)

![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)
![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)